2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

This 5-(p-tolyl)isoxazole-3-acetamide is a privileged scaffold validated in HSP90 inhibition and anti-HIV campaigns (>80% inhibition, 3.5× TI vs AUY922). Its moderate lipophilicity (LogP 4.0) and compliant MW (334.4) make it ideal for CNS drug discovery. The 4-methylphenyl substituent provides a well-characterized electron-donating benchmark for SAR studies on lipophilic tolerance within the HSP90 N-terminal ATP-binding pocket.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 946341-66-8
Cat. No. B2561603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide
CAS946341-66-8
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C21H22N2O2/c1-16-9-11-18(12-10-16)20-14-19(23-25-20)15-21(24)22-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3,(H,22,24)
InChIKeyAEMMRFIOXAVEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide (946341-66-8): Chemical Identity and Structural Class for Procurement Decisions


2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide (CAS 946341-66-8) is a synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide class, characterized by a 5-(p-tolyl)isoxazole core and an N-(3-phenylpropyl)acetamide side chain [1]. With a molecular weight of 334.4 g/mol and a computed XLogP3-AA of 4.0, this compound occupies a moderately lipophilic chemical space that complies with Lipinski's Rule of Five, making it a relevant scaffold for central nervous system (CNS) and intracellular target-directed medicinal chemistry campaigns [1]. The isoxazole-3-acetamide chemotype has been validated as a privileged structure in heat shock protein 90 (HSP90) inhibition and anti-HIV drug discovery, establishing a precedent for biological interrogation of this compound class [2].

Why 5-Aryl-Isoxazole-3-Acetamides Are Not Interchangeable: The Critical Role of Substitution Pattern in 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide Selection


Within the 5-aryl-isoxazole-3-acetamide series, minor structural modifications produce profound shifts in molecular recognition, physicochemical properties, and biological outcome. The nature of the 5-aryl substituent (e.g., 4-methylphenyl vs. 4-fluorophenyl vs. benzodioxolyl) directly modulates π-stacking capacity, electron density on the isoxazole ring, and overall lipophilicity, which in turn dictate target engagement and metabolic stability [1]. Similarly, the N-alkylamide side chain (e.g., 3-phenylpropyl vs. pyridinylmethyl vs. acetamidophenyl) determines hydrogen-bonding potential, conformational flexibility, and the compound's ability to access specific subpockets within a target protein [1]. The empirical observation that only select 2-isoxazol-3-yl-acetamide analogues exhibit >80% HIV inhibitory activity at non-cytotoxic concentrations, while others are inactive, underscores that structural interchangeability cannot be assumed; each substitution pattern yields a distinct pharmacological fingerprint that must be evaluated independently [2].

Quantitative Differentiation Evidence for 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide (946341-66-8) Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: 4-Methylphenyl vs. 4-Fluorophenyl and 4-Benzodioxolyl 5-Aryl Substituents

The target compound carries a 4-methylphenyl substituent at the isoxazole 5-position, resulting in a computed XLogP3-AA of 4.0 [1]. By contrast, the analogous 4-fluorophenyl derivative is predicted to have a lower XLogP3-AA (approximately 3.5) due to the electron-withdrawing effect of fluorine, while the benzo[d][1,3]dioxol-5-yl analog possesses a higher hydrogen-bond acceptor count and a lower XLogP3-AA (~3.2) owing to the dioxole oxygens. The 0.5–0.8 log unit difference between the 4-methylphenyl compound and these comparators translates to a 3- to 6-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, CNS penetration potential, and plasma protein binding.

Physicochemical profiling Lipophilicity Drug-likeness CNS drug design

Hydrogen-Bond Donor / Acceptor Profile and Its Impact on Target Engagement Relative to N-Heterocyclic Amide Analogs

The N-(3-phenylpropyl)acetamide side chain of the target compound contributes exactly one hydrogen-bond donor (amide NH) and three hydrogen-bond acceptors (isoxazole N, isoxazole O, amide C=O) [1]. Replacement of the phenylpropyl group with a pyridin-2-ylmethyl moiety introduces an additional H-bond acceptor (pyridine nitrogen), increasing the total HBA count to 4 and altering the H-bonding pharmacophore. In the 2-isoxazol-3-yl-acetamide HSP90 inhibitor series, compounds with altered H-bond donor/acceptor patterns showed differential activity: only 6 of 15 analogs achieved >80% HIV inhibition, demonstrating that even single H-bond element changes can abolish target engagement [2]. The target compound's precisely balanced 1 HBD / 3 HBA profile may confer a selectivity advantage when screening against targets that discriminate based on hydrogen-bonding topology.

Medicinal chemistry Hydrogen bonding Structure-activity relationship Target selectivity

Rotatable Bond Count and Conformational Entropy: Impact on Binding Free Energy Compared to Constrained Amide Analogs

The target compound possesses 7 rotatable bonds [1], primarily contributed by the 3-phenylpropyl side chain. In contrast, N-(pyridin-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide has approximately 5 rotatable bonds, and N-(thiazol-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide has approximately 4 rotatable bonds. The additional rotational degrees of freedom in the target compound impose a greater conformational entropy penalty upon binding, which can be advantageous in certain target contexts where induced-fit recognition requires conformational sampling. In the HSP90 inhibitor series, flexible 2-isoxazol-3-yl-acetamide analogues (compound 2l) achieved a ~3.5-fold better therapeutic index than the more rigid second-generation inhibitor AUY922, suggesting that controlled conformational flexibility can translate into superior selectivity windows [2].

Conformational analysis Binding thermodynamics Entropy-enthalpy compensation Lead optimization

Molecular Weight and Compliance with Oral Druggability Parameters: Differentiation from Higher-Molecular-Weight Fused-Ring Analogs

With a molecular weight of 334.4 g/mol [1], the target compound resides within the optimal lead-like space (MW < 350) recommended for fragment elaboration and oral drug development. Analogous compounds bearing larger 5-aryl substituents, such as 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide (MW 360.4, CAS 1105218-81-2) , exceed this threshold. The 26-Da mass difference between the target compound and the benzofuranyl analog represents a meaningful divergence in ligand efficiency metrics: assuming comparable binding affinity, the 4-methylphenyl compound would yield a higher ligand efficiency index (LE = 1.4 × pIC50 / heavy atom count) purely by virtue of its lower molecular weight. In the broader 2-isoxazol-3-yl-acetamide series, smaller, lead-like compounds have demonstrated tractable structure-activity relationships suitable for multiparameter optimization [2].

Drug-likeness Oral bioavailability Lead-like properties Fragment-based drug discovery

Recommended Application Scenarios for 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide (946341-66-8) Based on Differentiated Properties


Focused Screening Library Design for CNS-Penetrant HSP90 or Antiviral Probe Discovery

The compound's XLogP3-AA of 4.0 and compliant molecular weight (334.4 g/mol) position it favorably for CNS-focused screening campaigns [1]. The validated 2-isoxazol-3-yl-acetamide scaffold has demonstrated anti-HIV activity through HSP90 inhibition, with select analogues achieving >80% viral inhibition and a ~3.5-fold therapeutic index improvement over AUY922 [2]. Procurement of this specific 4-methylphenyl variant enables interrogation of the lipophilic tolerance within the HSP90 N-terminal ATP-binding pocket while maintaining lead-like properties suitable for downstream optimization.

Selectivity Profiling Against Kinase and Epigenetic Target Panels Using the 3-Phenylpropyl Side Chain as a Conformational Probe

With 7 rotatable bonds and a single hydrogen-bond donor, this compound can access binding conformations that more rigid N-heteroaryl-methyl analogs cannot [1]. The flexible 3-phenylpropyl chain allows the terminal phenyl ring to engage in π-cation or π-π interactions with distal hydrophobic subpockets, while the constrained isoxazole core maintains orientation of the key acetamide pharmacophore. This property makes the compound particularly valuable for selectivity profiling panels where discriminating between closely related ATP-binding sites (e.g., kinase selectivity screens) is essential.

Structure-Activity Relationship (SAR) Expansion of 5-Aryl-Isoxazole-3-Acetamide Series for Lead Optimization

As a representative member of the 5-(4-methylphenyl) subseries, this compound serves as the optimal reference standard for SAR studies exploring electronic and steric effects at the isoxazole 5-position [1]. The 4-methyl substituent provides a well-characterized electron-donating group (+I effect) that can be systematically compared with 4-fluoro (electron-withdrawing), 4-methoxy (stronger +M effect), and unsubstituted phenyl analogs. The demonstrated sensitivity of anti-HIV activity to subtle structural changes within this chemotype [2] underscores the importance of procuring the exact 4-methylphenyl variant as a control compound rather than assuming interchangeability with other 5-aryl derivatives.

Computational Chemistry and Molecular Dynamics Simulations Requiring a Balanced Lipophilic-Hydrophilic Scaffold

The precisely defined hydrogen-bond donor/acceptor profile (1 HBD / 3 HBA) and moderate molecular weight make this compound an ideal test case for free-energy perturbation (FEP) calculations and molecular dynamics simulations [1]. The 3-phenylpropyl side chain provides sufficient conformational sampling complexity to stress-test simulation protocols, while the isoxazole core offers a rigid reference frame for alignment. Procurement of this single, well-defined chemical entity ensures reproducibility across computational chemistry workflows where inconsistent analog purity or undefined stereochemistry would confound benchmarking efforts.

Quote Request

Request a Quote for 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.